A Technical Guide to 4-Amino-3-nitrobenzimidamide Hydrochloride: Properties, Synthesis, and Potential Applications
A Technical Guide to 4-Amino-3-nitrobenzimidamide Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-3-nitrobenzimidamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore a representative synthetic pathway, and discuss its potential applications based on its structural motifs.
Core Compound Identification and Properties
4-Amino-3-nitrobenzimidamide hydrochloride is a substituted benzimidamide derivative. The presence of an amino group, a nitro group, and an imidamide functional group on the benzene ring suggests a versatile chemical scaffold for further modification and potential biological activity.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 74138-37-7 .[1][2]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 74138-37-7 | [1][2] |
| Linear Formula | C₇H₉O₂N₄Cl | |
| Molecular Weight | 216.63 g/mol | [1][2] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥97% | |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. |
Synthesis Pathway: A Representative Approach
While specific, detailed industrial synthesis routes for 4-Amino-3-nitrobenzimidamide hydrochloride are not extensively published in readily available literature, a plausible synthetic scheme can be conceptualized based on established organic chemistry principles. A common approach would involve the multi-step conversion of a more readily available starting material, such as 4-amino-3-nitrobenzonitrile.
The following is a representative, step-by-step protocol for the synthesis:
Step 1: Pinner Reaction for Imidate Formation
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Suspend 4-amino-3-nitrobenzonitrile in anhydrous ethanol.
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Cool the mixture in an ice bath.
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Bubble dry hydrogen chloride (HCl) gas through the stirred solution until saturation.
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Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-5 °C) for a period sufficient for the formation of the ethyl imidate hydrochloride precipitate.
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Collect the precipitate by filtration and wash with cold anhydrous ether.
Step 2: Ammonolysis to form Benzimidamide
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Treat the isolated ethyl 4-amino-3-nitrobenzimidate hydrochloride with a solution of ammonia in ethanol (ethanolic ammonia).
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Stir the mixture at room temperature until the conversion to 4-Amino-3-nitrobenzimidamide is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
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The resulting 4-Amino-3-nitrobenzimidamide hydrochloride can then be isolated and purified, for instance, by recrystallization.
Below is a visual representation of this proposed synthetic workflow.
Caption: Proposed two-step synthesis of 4-Amino-3-nitrobenzimidamide HCl.
Potential Applications in Drug Development
The chemical structure of 4-Amino-3-nitrobenzimidamide hydrochloride suggests several avenues for its application in drug discovery and development. The nitroaromatic scaffold is a known pharmacophore in various therapeutic areas.[3]
3.1. As a Scaffold for Anticancer Agents
Nitro-substituted compounds have been investigated for their potential as anticancer agents.[4] For instance, the nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. The core structure of 4-Amino-3-nitrobenzimidamide hydrochloride could serve as a starting point for the development of novel inhibitors of enzymes that are overexpressed in cancer cells, such as carbonic anhydrases.[4]
3.2. As a Precursor for Antiviral Compounds
Certain aromatic nitro compounds have demonstrated antiviral activity. For example, 4-iodo-3-nitrobenzamide has been shown to inhibit HIV-1 replication.[5] The benzimidamide moiety, coupled with the nitro group, could be explored for its potential to interfere with viral replication processes.
3.3. In the Development of Antimicrobial Agents
Amino acids and their derivatives are crucial in microbial life, and targeting their metabolism is a strategy for developing new antimicrobial drugs.[6][7] The amino and imidamide groups in 4-Amino-3-nitrobenzimidamide hydrochloride could mimic or interfere with amino acid metabolic pathways in microbes.
The diagram below illustrates a conceptual framework for the potential mechanism of action of compounds derived from this scaffold, particularly in an anticancer context.
Caption: Conceptual mechanism of action for a drug candidate.
Safety and Handling
4-Amino-3-nitrobenzimidamide hydrochloride is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
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4-Amino-3-nitrobenzimidamide hydrochloride | 74138-37-7 - MilliporeSigma. [Link]
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4-Amino-3-nitrobenzimidamide hydrochloride - MilliporeSigma. [Link]
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4-AMINO-3-NITROBENZAMIDE — Chemical Substance Information - NextSDS. [Link]
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Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
- CN1768733A - Application of aromatic nitro compound in preparation of medicine for treating AIDS - Google P
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4-Amino-3-nitrobenzonitrile - ChemBK. [Link]
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Multimodal Role of Amino Acids in Microbial Control and Drug Development. [Link]
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Natural products targeting the metabolism of amino acids: from discovery to synthetic development - RSC Publishing. [Link]
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